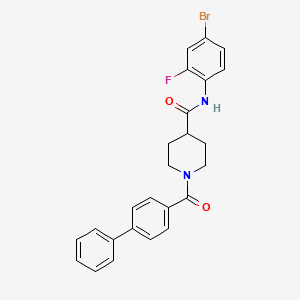![molecular formula C27H31FN4O3 B4063821 2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4063821.png)
2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Vue d'ensemble
Description
2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine, also known as FUB-MAPB, is a synthetic designer drug that belongs to the class of cathinones. It is a potent stimulant that acts on the central nervous system and is known to produce euphoria, increased energy, and heightened alertness. The drug has gained popularity in recent years due to its psychoactive effects, and its use has become a matter of concern for public health authorities.
Applications De Recherche Scientifique
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Adamantane Derivatives
A study conducted by El-Emam et al. (2020) involved the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives and their structural determination through low-temperature crystallography. The research utilized the QTAIM approach to characterize intra- and intermolecular interactions, revealing significant insights into the stabilization of crystal structures through non-covalent interactions, including those with halogen substitutions. This study highlights the importance of adamantane derivatives in understanding molecular interactions and the design of materials with tailored properties (El-Emam et al., 2020).
Antimicrobial and Antiviral Activities
Research by El-Emam et al. (2004) on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and similar compounds revealed their potential antimicrobial and anti-HIV-1 activities. The study identified several compounds with significant in vitro activities against Gram-positive bacteria and Candida albicans, as well as compounds that exhibited reduction of HIV-1 viral replication. This suggests the potential of adamantane derivatives in developing new therapeutic agents (El-Emam et al., 2004).
Synthesis and Characterization of Novel Derivatives
Zurabishvili et al. (2015) explored the synthesis of 2-(1-adamantyl)-1H-benzimidazole and its novel derivatives, offering a pathway to access Schiff bases and amides. This research underscores the versatility of adamantane derivatives in synthetic chemistry, enabling the creation of a variety of compounds with potential applications in drug development and material science (Zurabishvili et al., 2015).
Supramolecular Constructs and Crystal Engineering
Jotani et al. (2018) investigated the supramolecular association in polymorphs of a compound containing adamantane, revealing the significance of charge-assisted hydrogen bonds in the formation of complex structures. This study contributes to the field of crystal engineering, demonstrating how adamantane derivatives can be used to design materials with specific molecular architectures (Jotani et al., 2018).
Hypoglycemic and Antimicrobial Properties
Research by Al-Abdullah et al. (2015) on N-(1-adamantyl)carbothioamide derivatives demonstrated their antimicrobial and hypoglycemic activities. This illustrates the biomedical applications of adamantane derivatives, particularly in treating bacterial infections and managing diabetes (Al-Abdullah et al., 2015).
Propriétés
IUPAC Name |
[4-[3-(2-adamantylamino)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c28-22-3-1-19(2-4-22)27(33)31-9-7-30(8-10-31)23-5-6-25(32(34)35)24(16-23)29-26-20-12-17-11-18(14-20)15-21(26)13-17/h1-6,16-18,20-21,26,29H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCPIKVCMBTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5)C(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B4063754.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4063759.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4063762.png)
![3,5-bis[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4063764.png)
![4-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4063767.png)
![4-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4063780.png)
![2-(2-{[3-(5-methyl-3-isoxazolyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}phenoxy)ethanol](/img/structure/B4063791.png)
![2-[5-(1-azepanyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4063795.png)
![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
![N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B4063807.png)
![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4063824.png)

